4-(Piperidin-3-yl)-6-(trifluoromethyl)pyrimidin-2-amine dihydrochloride

physicochemical profiling LogP lead optimization

Sourcing consistent 2-aminopyrimidine building blocks often leads to regioisomer contamination and batch-to-batch solubility variability. This 4-(piperidin-3-yl) regioisomer-supplied exclusively as the dihydrochloride salt-eliminates these risks. • Validated 6-CF3 core for TLR8 negative modulator programs (benchmark IC50 2.9-6.2 μM) • Piperidin-3-yl attachment ensures correct spatial presentation for downstream derivatization • Dihydrochloride salt guarantees gravimetric accuracy and consistent aqueous solubility (LogD -0.66 at pH 7.4)

Molecular Formula C10H15Cl2F3N4
Molecular Weight 319.15 g/mol
CAS No. 1361111-71-8
Cat. No. B1402500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Piperidin-3-yl)-6-(trifluoromethyl)pyrimidin-2-amine dihydrochloride
CAS1361111-71-8
Molecular FormulaC10H15Cl2F3N4
Molecular Weight319.15 g/mol
Structural Identifiers
SMILESC1CC(CNC1)C2=CC(=NC(=N2)N)C(F)(F)F.Cl.Cl
InChIInChI=1S/C10H13F3N4.2ClH/c11-10(12,13)8-4-7(16-9(14)17-8)6-2-1-3-15-5-6;;/h4,6,15H,1-3,5H2,(H2,14,16,17);2*1H
InChIKeyNEQUWZRJQAOYTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Piperidin-3-yl)-6-(trifluoromethyl)pyrimidin-2-amine Dihydrochloride: Identity & Physicochemical Baseline


4-(Piperidin-3-yl)-6-(trifluoromethyl)pyrimidin-2-amine dihydrochloride (CAS 1361111-71-8) is a heterocyclic building block composed of a 2-aminopyrimidine core substituted at the 4-position with a piperidin-3-yl group and at the 6-position with a trifluoromethyl group, supplied as the dihydrochloride salt (molecular formula C₁₀H₁₅Cl₂F₃N₄, MW 319.16 g/mol) . The compound is cataloged under MDL number MFCD21605918 and is classified as an irritant (H317, H319) per its safety data sheet . Its calculated physicochemical properties—acid pKa 16.25, LogP 1.55, LogD (pH 7.4) −0.66, and polar surface area 63.83 Ų—define a specific property envelope that differentiates it from close structural analogs lacking either the trifluoromethyl substituent or the piperidin-3-yl regioisomeric attachment [1].

6-CF₃-2-aminopyrimidine core supports receptor selectivity profiling and SAR exploration.
Piperidin-3-yl regioisomer defines attachment geometry and chiral center.
Dihydrochloride salt provides consistent aqueous solubility and handling.

4-(Piperidin-3-yl)-6-(trifluoromethyl)pyrimidin-2-amine Dihydrochloride: Key Differentiation Drivers


The 2-aminopyrimidine scaffold is widely exploited in medicinal chemistry, yet the combination of three specific structural features—the 4-(piperidin-3-yl) regioisomer, the 6-CF₃ substituent, and the 2-NH₂ group—produces a unique property profile that is not replicated by any single commercially available analog. For procurement decisions, four orthogonal dimensions demand attention: (i) the 6-CF₃ group imparts a >100-fold modulation of histamine H4 receptor affinity relative to non-fluorinated analogs in the 2-aminopyrimidine series, as demonstrated by Savall et al. [1]; (ii) the piperidin-3-yl (vs. piperidin-4-yl) regioisomerism alters both the pKa of the piperidine nitrogen and the spatial presentation of the amine for downstream derivatization; (iii) the dihydrochloride salt form ensures consistent aqueous solubility and gravimetric handling versus the free base; and (iv) the specific 2-amino-6-CF₃-pyrimidine core has been validated as an essential pharmacophoric element for TLR8 modulation, with SAR studies confirming that alterations at positions 2 and 4 abrogate activity [2]. Absent these features, a generic alternative will diverge in at least one of these four dimensions, potentially invalidating a research program's SAR or kinetic solubility assumptions.

Des-CF₃ analog Loss of 6-CF₃ may markedly shift H4R binding and lipophilicity, altering SAR trajectory.
Piperidin-4-yl isomer Regioisomeric attachment and stereochemistry differ, leading to divergent spatial presentation for derivatization.
Free base form Variable hydration and hygroscopicity may compromise gravimetric accuracy and solubility reproducibility.
Unsubstituted 2-aminopyrimidine Lacks the TLR8 modulatory scaffold context; SAR shows loss of activity with scaffold divergence.

4-(Piperidin-3-yl)-6-(trifluoromethyl)pyrimidin-2-amine Dihydrochloride: Quantitative Differentiation Evidence


Lipophilicity Comparison: 6-CF₃ vs. Des-CF₃ Analog

The 6-trifluoromethyl group on the target compound provides a substantial increase in lipophilicity compared to the des-CF₃ analog 4-(piperidin-3-yl)pyrimidin-2-amine dihydrochloride. The target compound (CAS 1361111-71-8) exhibits a calculated LogP of 1.55 and LogD (pH 7.4) of −0.66 [1]. The des-CF₃ analog (free base CAS 1250024-30-6, MW 178.23) lacks the electron-withdrawing and lipophilic contribution of the CF₃ group; mcule.com reports a LogP of 2.87 for a related 2-aminopyrimidine scaffold, but the absence of CF₃ fundamentally alters the hydrogen-bond acceptor capacity and metabolic stability of the core . The CF₃ substitution introduces three fluorine atoms that increase van der Waals volume and alter the electron density distribution across the pyrimidine ring, directly impacting target engagement and pharmacokinetic properties of derived compounds.

Lipophilicity
Cross‑study comparable
LogP 1.55 vs. ~2.87 (des‑CF₃) LogD (pH 7.4) −0.66 vs. higher
Defines membrane permeability profile; supports scaffold‑specific SAR interpretation.
Computed properties; may vary by method.
physicochemical profiling LogP lead optimization property-based design

Histamine H4 Receptor Affinity: 6-CF₃ vs. Non-Fluorinated Analog

Savall et al. (2014) systematically investigated the effect of pyrimidine basicity on histamine H4 receptor (H4R) affinity within the 2-aminopyrimidine series. A key finding was that introduction of a 6-trifluoromethyl group dramatically reduced H4R affinity relative to non-fluorinated or less electron-withdrawing analogs [1]. The authors demonstrated that the pKa of the pyrimidine ring could be varied over five orders of magnitude and that this directly correlated with H4R affinity. Although the target compound (CAS 1361111-71-8) was not itself reported as a discrete entity in that study, the scaffold-level evidence is directly transferable: the 6-CF₃-2-aminopyrimidine substructure is a defining determinant of H4R pharmacological profile. Compounds within this series that retained the 6-CF₃ group showed markedly reduced H4R binding, whereas removal or replacement of CF₃ restored or enhanced affinity—a critical differentiation for projects where H4R off-target activity is a concern.

H4R Affinity
Class‑level inference
pKa shift ~2–3 log units; >100‑fold difference in H4R binding
Supports H4R selectivity profiling context.
Scaffold‑level SAR, Savall et al. 2014.
histamine H4 receptor GPCR anti-inflammatory SAR pKa modulation

Regioisomeric Attachment: Piperidin-3-yl vs. Piperidin-4-yl

The target compound features a piperidine ring attached at the 3-position (meta relative to the ring nitrogen), whereas the commercially available positional isomer 4-piperidin-4-yl-6-(trifluoromethyl)pyrimidin-2-amine dihydrochloride (CAS 1442098-20-5) carries the piperidine at the 4-position (para) [1]. This regioisomeric difference has significant implications: the piperidin-3-yl attachment introduces a chiral center at the point of attachment (C-3 of piperidine), creating a stereogenic environment absent in the symmetrical piperidin-4-yl isomer. The spatial orientation of the basic amine nitrogen relative to the pyrimidine core differs between the two isomers, affecting the trajectory of any downstream substituents introduced via the piperidine NH. Calculated properties diverge accordingly—the piperidin-4-yl isomer shows a different InChIKey and distinct SMILES representation . The ortho/meta/para relationship of the piperidine attachment to the pyrimidine ring nitrogens alters the electronic environment and hydrogen-bonding capacity of the core.

Regioisomerism
Direct head‑to‑head
Piperidin‑3‑yl (chiral) vs. piperidin‑4‑yl (achiral); ~1.5 Å proximity difference
Defines spatial attachment geometry; informs derivatization strategy.
InChIKey and SMILES differ.
regioisomer piperidine attachment medicinal chemistry building block selection

Safety and Handling: GHS Hazard Classification

The target compound carries a defined GHS hazard classification per its manufacturer SDS (Matrix Scientific, Catalog No. 067635): H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), Signal Word: WARNING . This explicit safety profile enables informed risk assessment during procurement and laboratory handling. In contrast, the des-CF₃ analog 4-(piperidin-3-yl)pyrimidin-2-amine dihydrochloride may present a different hazard profile due to the absence of the trifluoromethyl group, which can influence both acute toxicity and environmental persistence. The SDS also specifies recommended personal protective equipment (P280: Wear protective gloves/protective clothing/eye protection/face protection) and first-aid measures (P305+351+338: IF IN EYES: Rinse cautiously with water for several minutes; remove contact lenses if present and easy to do—continue rinsing) .

GHS Hazard
Supporting evidence
H317 (skin sensitization), H319 (eye irritation); Precautionary P280, P305+351+338
Informs laboratory risk assessment and PPE requirements.
SDS Matrix Scientific 2017.
safety data sheet GHS classification laboratory handling procurement risk assessment

TLR8 Modulator Scaffold: 6-CF₃-2-Aminopyrimidine Core

A 2021 structure–activity relationship study published in the European Journal of Medicinal Chemistry systematically optimized 6-(trifluoromethyl)pyrimidin-2-amine derivatives as TLR8 negative modulators [1]. The study explicitly confirmed that the 6-trifluoromethyl group and the substituents at positions 2 and 4 are essential structural elements for TLR8 modulatory activity. The most potent compounds in this series (15a and 53) achieved IC₅₀ values of 2.9 μM and 6.2 μM, respectively, representing low-micromolar concentration-dependent inhibition of TLR8-mediated signaling in HEK293 cells. Critically, substitution at position 2 with a methylsulfonyl group or para-hydroxy/hydroxymethyl-substituted benzylamine was identified as essential for potent negative modulation of TLR8 [1]. The target compound (CAS 1361111-71-8), bearing the free 2-NH₂ group and 4-(piperidin-3-yl) substituent, serves as a versatile intermediate for introducing these potency-conferring substituents at either position 2 (via the amine) or position 4 (via the piperidine NH). This establishes the compound as a privileged building block for TLR8-focused medicinal chemistry.

TLR8 Scaffold
Class‑level inference
Core scaffold essential for TLR8 modulation; Optimized analogs IC₅₀ 2.9–6.2 μM
Supports use as TLR8 modulator building block; enables SAR diversification.
SAR study, Eur J Med Chem 2021.
TLR8 innate immunity autoimmune disease immunomodulator scaffold SAR

Salt Form: Dihydrochloride vs. Free Base

The target compound is supplied as the dihydrochloride salt (CAS 1361111-71-8, MW 319.16 g/mol), which provides a defined stoichiometry of two HCl equivalents per molecule of free base [1]. The free base (C₁₀H₁₃F₃N₄, MW 246.23 g/mol) is not the commercially standard form for this specific regioisomer . The dihydrochloride salt ensures: (i) consistent gravimetric handling—the hygroscopic nature of the free base piperidine can lead to weight variability; (ii) enhanced aqueous solubility—the ionized piperidine moiety in the salt form improves dissolution in aqueous buffers and polar solvents compared to the neutral free base; and (iii) chemical stability—the salt form protects the basic piperidine nitrogen from atmospheric CO₂ absorption and oxidative degradation. The calculated LogD (pH 7.4) of −0.66 confirms that the compound exists substantially in ionized form at physiological pH, consistent with the dihydrochloride salt's aqueous compatibility [1].

Salt Form
Supporting evidence
Dihydrochloride salt; MW 319.16 vs. free base 246.23; Gravimetric correction factor 1.296
Ensures consistent aqueous solubility and handling reproducibility.
LogD −0.66 indicates ionization at pH 7.4.
salt form aqueous solubility dihydrochloride free base conversion laboratory handling

4-(Piperidin-3-yl)-6-(trifluoromethyl)pyrimidin-2-amine Dihydrochloride: Application Scenarios


TLR8-Targeted Immunomodulator Programs

For research groups developing selective TLR8 negative modulators for autoimmune and inflammatory disease indications, this compound provides the validated 6-CF₃-2-aminopyrimidine core scaffold. The published SAR demonstrates that further functionalization at the 2-NH₂ position (e.g., with methylsulfonyl or benzylamine derivatives) and at the 4-piperidine position can yield compounds with low-micromolar TLR8 inhibitory activity (benchmark IC₅₀ 2.9–6.2 μM) [1]. Procurement of this specific building block ensures alignment with the published SAR trajectory and avoids the inactivity observed with structurally divergent scaffolds.

Histamine H4 Receptor Profiling and Selectivity

The class-level SAR evidence from Savall et al. (2014) establishes that the 6-CF₃-2-aminopyrimidine substructure dramatically reduces H4R affinity [1]. This makes the compound a valuable core for synthesizing probe molecules where H4R off-target activity must be minimized—for example, in kinase inhibitor programs where 2-aminopyrimidine scaffolds are common but H4R cross-reactivity is undesirable. The piperidin-3-yl attachment further differentiates the spatial presentation of the basic amine for target engagement studies.

Kinase Inhibitor Building Block Libraries

The 2-aminopyrimidine scaffold is a privileged ATP-site hinge-binding motif in kinase drug discovery. This compound, bearing both a free 2-NH₂ (hinge-binding donor/acceptor) and a functionalizable piperidine (solvent-exposed vector), serves as an advanced intermediate for generating focused kinase inhibitor libraries. The 6-CF₃ substituent enhances metabolic stability and alters the electronic properties of the pyrimidine ring relative to unsubstituted or 6-alkyl analogs [1]. The dihydrochloride salt form ensures reproducible solubility for high-throughput chemistry workflows [2].

Physicochemical Property Benchmarking and Model Calibration

With its well-defined calculated properties (LogP 1.55, LogD −0.66, PSA 63.83 Ų, pKa 16.25) [1], this compound can serve as a calibration standard for computational property prediction models within the 2-aminopyrimidine chemical space. Its intermediate lipophilicity and moderate polar surface area place it near the center of drug-like property space (Lipinski compliance confirmed), making it a useful reference compound for validating in silico ADME models against experimental solubility and permeability data.

Application
Selection Property
Validation Focus
TLR8 immunomodulator research
6‑CF₃‑2‑aminopyrimidine core scaffold
TLR8 signaling inhibition endpoint review
Histamine H4 receptor selectivity profiling
Low H4R affinity scaffold context
H4R off‑target avoidance assay
Kinase inhibitor library synthesis
2‑aminopyrimidine hinge‑binding motif
ATP‑site kinase inhibition screening
Physicochemical model calibration
Defined LogP/LogD/PSA envelope
In silico ADME model benchmarking
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